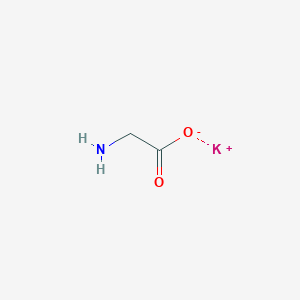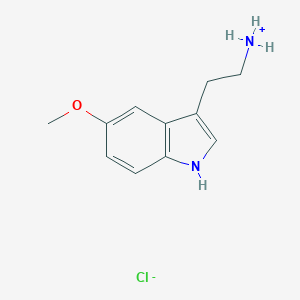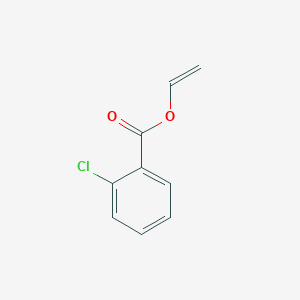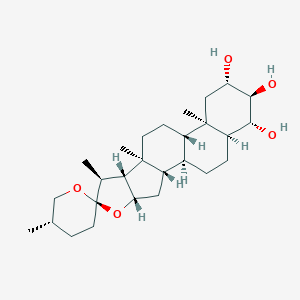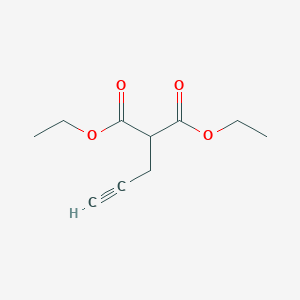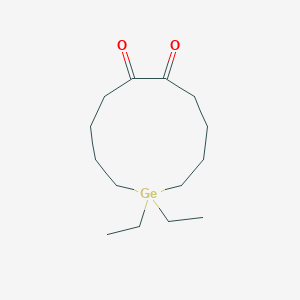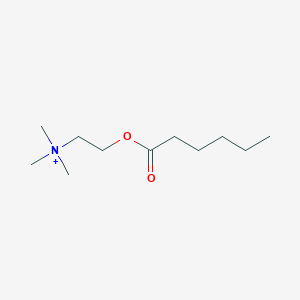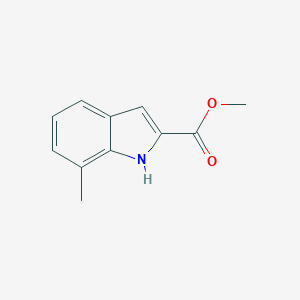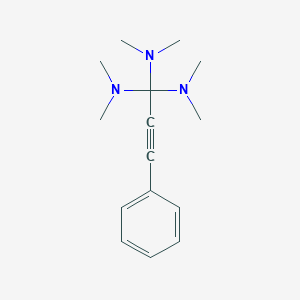
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine, commonly referred to as HMT, is a compound that has been extensively studied for its potential applications in scientific research. HMT is a tertiary amine that is structurally similar to other commonly used amine compounds such as triethylamine and diisopropylamine. However, HMT has unique properties that make it an attractive compound for use in a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of HMT is not well understood, but it is believed to function as a Lewis base due to the presence of the tertiary amine functional group. HMT has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of HMT. However, studies have shown that HMT is not toxic to mammalian cells at concentrations up to 1 mM and does not induce significant changes in cellular morphology or viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HMT in scientific research is its ability to form stable complexes with metal ions, making it a useful reagent in coordination chemistry and organic synthesis reactions. HMT is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using HMT is its potential to form explosive peroxides when exposed to air and light, which can pose a safety hazard in the laboratory.
Direcciones Futuras
There are several potential future directions for research on HMT. One area of interest is the development of new synthetic methods for HMT that are more efficient and environmentally friendly. Another area of research is the investigation of HMT as a potential catalyst for organic reactions, particularly in the area of asymmetric synthesis. Additionally, further studies on the biochemical and physiological effects of HMT could provide valuable insights into its potential as a therapeutic agent.
Métodos De Síntesis
HMT can be synthesized through a variety of methods, including the reaction of 3-phenylpropyne with hexamethylphosphoramide in the presence of a base such as potassium hydroxide. Other methods for synthesizing HMT have been reported in the literature, including the reaction of 3-phenylpropyne with trimethylsilyl azide and the reaction of 1,1,1-trimethylhydrazinium iodide with 3-phenylpropyne.
Aplicaciones Científicas De Investigación
HMT has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of functionalized polymers, and as a stabilizer for radical intermediates. HMT has also been used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Propiedades
Número CAS |
19176-75-1 |
|---|---|
Nombre del producto |
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine |
Fórmula molecular |
C15H23N3 |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N',1-N",1-N"-hexamethyl-3-phenylprop-2-yne-1,1,1-triamine |
InChI |
InChI=1S/C15H23N3/c1-16(2)15(17(3)4,18(5)6)13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
Clave InChI |
HAKYDWPOYCYRCN-UHFFFAOYSA-N |
SMILES |
CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
SMILES canónico |
CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
Sinónimos |
3,3,3-Tris(dimethylamino)-1-phenyl-1-propyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



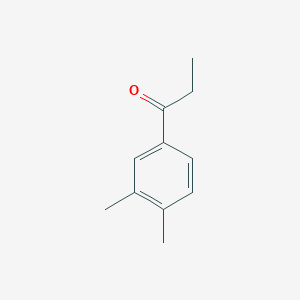
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

